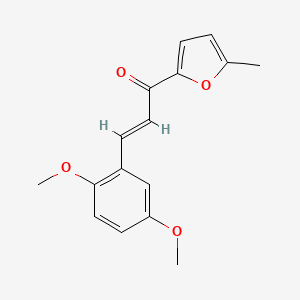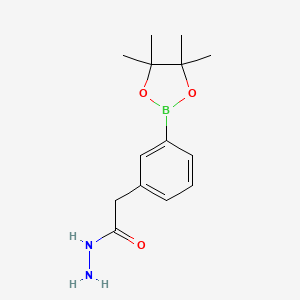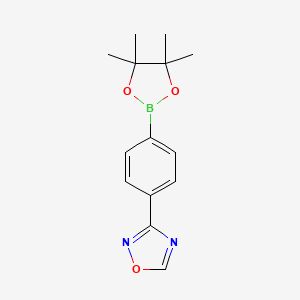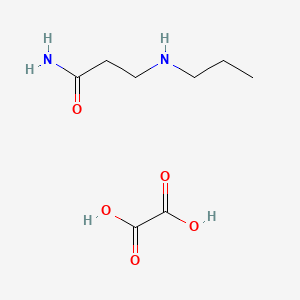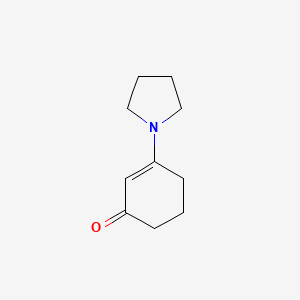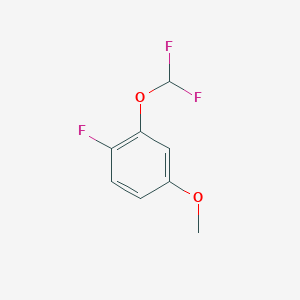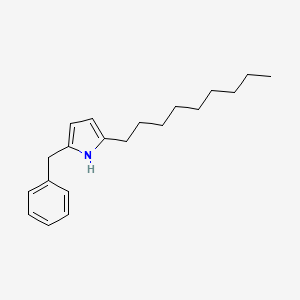![molecular formula C16H16O2 B6335752 Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1075754-39-0](/img/structure/B6335752.png)
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.115029749 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Hydrolysis and Stereochemistry
- Enantioselectivity in Lipase-Catalyzed Hydrolysis: Sobolev et al. (2002) found that derivatives with acyloxymethyl esters, including those with a structure related to Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate, showed high enantioselectivity when hydrolyzed by Candida rugosa lipase (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Structural and Spectral Investigations
- Structural Analysis of Derivatives: Viveka et al. (2016) conducted experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, which is structurally related to this compound, to understand its biological significance (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis and Antimicrobial Properties
- Synthesis of Novel Derivatives as Antimicrobial Agents: Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives with antimicrobial properties, indicating potential applications in pharmaceuticals (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Molecular and Crystal Structures
- X-ray Structural Analysis for Derivatives: Rudenko et al. (2013) used X-ray structural analysis to establish the structure of methyl tetrahydroquinoline-4-carboxylates, closely related to the compound , which can have implications in material science (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).
Photochemical Studies
- Study of Photochemical Reactions: Sanramé et al. (2003) examined the photochemical behavior of 3-substituted 3-chlorodiazirines, related to this compound, which has implications in understanding photochemical processes (Sanramé, Suhrada, Dang, & Garcia‐Garibay, 2003).
Fluorescent Chloride Sensors
- Development of Optical Chloride Sensors: Das et al. (2021) synthesized a methyl biphenyl-4-carboxylate derivative as an optical chloride sensor, demonstrating the potential for creating sensory materials (Das, Mohar, & Bag, 2021).
Natural Compound Isolation
- Isolation from Marine Fungi: Li et al. (2008) isolated a new biphenyl derivative from marine fungi, indicating the ecological and biochemical importance of these compounds (Li, Ding, She, & Lin, 2008).
Wirkmechanismus
Mode of Action
The mode of action of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .
Eigenschaften
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXLZYDSTQUMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
